molecular formula C8H16N2S B12583119 N-Cyclopropyl-N-(2-methylpropyl)thiourea CAS No. 247119-93-3

N-Cyclopropyl-N-(2-methylpropyl)thiourea

Katalognummer: B12583119
CAS-Nummer: 247119-93-3
Molekulargewicht: 172.29 g/mol
InChI-Schlüssel: QUYZUCKIMMXWBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-N-(2-methylpropyl)thiourea is an organosulfur compound with the molecular formula C8H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agriculture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Cyclopropyl-N-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. This reaction proceeds smoothly to form the desired thiourea derivative . Another method involves the use of isocyanides and elemental sulfur, which react with aliphatic amines to produce thioureas under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products have various applications in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-N-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. For example, thioureas are known to inhibit the enzyme peroxidase in the thyroid gland, leading to reduced synthesis of thyroid hormones . This inhibition can result in various physiological effects, including changes in metabolism and hormone levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Cyclopropyl-N-(2-methylpropyl)thiourea include other thiourea derivatives such as N,N’-diethylthiourea and N,N’-diphenylthiourea. These compounds share similar chemical structures and properties but differ in their substituent groups.

Uniqueness

This compound is unique due to its specific cyclopropyl and 2-methylpropyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

247119-93-3

Molekularformel

C8H16N2S

Molekulargewicht

172.29 g/mol

IUPAC-Name

1-cyclopropyl-1-(2-methylpropyl)thiourea

InChI

InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11)

InChI-Schlüssel

QUYZUCKIMMXWBL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(C1CC1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.